

## Section 1: Core Identification and Physicochemical Properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

Compound Name: 1,8-Dichloronaphthalene

Cat. No.: B1584820

[Get Quote](#)

**1,8-Dichloronaphthalene** is an aromatic organic compound belonging to the chlorinated naphthalene family.<sup>[1]</sup> Its unique substitution pattern imparts specific chemical and physical properties that make it a valuable intermediate in chemical synthesis.<sup>[1]</sup> The definitive identifier for this compound in scientific literature and chemical databases is its Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 2050-74-0<sup>[2]</sup><sup>[3]</sup><sup>[4]</sup>

The core identifiers and properties are summarized below for rapid reference and comparison.

Property	Value	Source(s)
IUPAC Name	1,8-dichloronaphthalene	[5]
Molecular Formula	C <sub>10</sub> H <sub>6</sub> Cl <sub>2</sub>	[2][3][4]
Molecular Weight	197.06 g/mol	[2][4][6]
Appearance	Colorless to pale yellow solid	[1]
Melting Point	89 °C	[2][7][8]
Boiling Point	~297 - 303 °C at 760 mmHg	[2][7]
Density	~1.3 g/cm <sup>3</sup>	[2][7]
Solubility	Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether)	[1]
Vapor Pressure	0.00248 mmHg at 25°C	[2][8]
LogP (Octanol/Water)	4.147	[9]
SMILES	<chem>Clc1cccc2cccc(Cl)c12</chem>	[1][5][10]
InChI Key	ADRYPAGQXFMVFP-UHFFFAOYSA-N	[1][5][10]

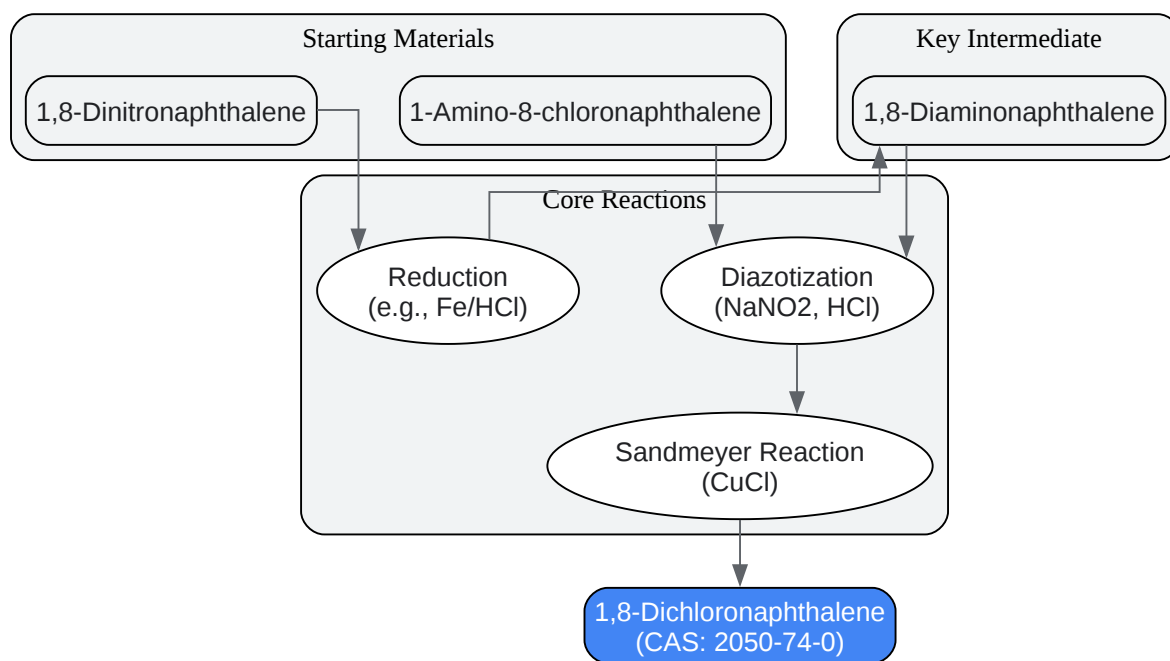
## Section 2: Synthesis & Mechanistic Insights

While **1,8-Dichloronaphthalene** is commercially available for research purposes, understanding its synthesis provides context for its reactivity and potential impurities.[4] A common and logical approach for its preparation involves the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into aryl halides.

**Conceptual Synthesis Pathway:** The synthesis likely starts from a readily available naphthalene derivative, such as 1,8-diaminonaphthalene or 1,8-dinitronaphthalene. The dinitro compound would first be reduced to the diamine. The critical step involves the sequential diazotization of the amino groups followed by substitution with chlorine, typically using a copper(I) chloride catalyst.

## Causality in Experimental Design:

- **Stepwise Diazotization:** Controlling the stoichiometry of the diazotizing agent (e.g., sodium nitrite in acidic medium) is crucial. A stepwise reaction is often preferred to manage the reactivity of the intermediate diazonium salts and improve yield.
- **Copper(I) Catalyst:** The Sandmeyer reaction relies on a single-electron transfer mechanism facilitated by the copper(I) catalyst to generate an aryl radical and dinitrogen gas, followed by chlorine transfer. This provides a reliable method for introducing the chloro-substituent.
- **Precursor Choice:** The choice of precursors like 1,8-dinitronaphthalene or 1-amino-8-chloronaphthalene dictates the specific reagents and reaction conditions required for the transformation.<sup>[11]</sup>



[Click to download full resolution via product page](#)

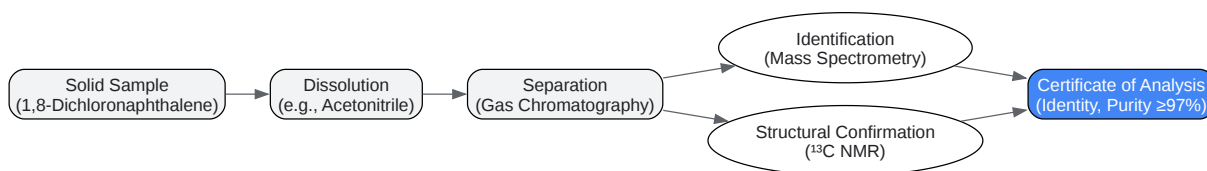
Caption: Conceptual synthesis workflow for **1,8-Dichloronaphthalene**.

## Section 3: Analytical Characterization Workflow

The unambiguous identification and purity assessment of **1,8-Dichloronaphthalene** are critical for its application in research and development. A multi-step analytical workflow is employed to ensure the material meets required specifications.

### Step-by-Step Protocol:

- **Sample Preparation:** Dissolve a precise quantity of the solid material in a suitable volatile organic solvent, such as isooctane or acetonitrile, for chromatographic analysis.[1]
- **Chromatographic Separation:** Inject the sample into a Gas Chromatograph (GC). The GC separates the target compound from any impurities or residual solvents based on differences in boiling point and affinity for the stationary phase.
- **Mass Spectrometric Identification:** The eluent from the GC is directed into a Mass Spectrometer (MS). The molecule is ionized (typically via electron ionization), and the resulting fragmentation pattern is analyzed.[6] This mass spectrum serves as a molecular fingerprint, confirming the identity and molecular weight (197.06 g/mol ).[6]
- **Structural Confirmation (NMR):** For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is employed.  $^{13}\text{C}$  NMR provides information on the chemical environment of each carbon atom in the molecule.[5]
- **Purity Assessment:** The purity is quantified from the GC chromatogram by calculating the area percent of the peak corresponding to **1,8-Dichloronaphthalene** relative to the total peak area. Commercial grades typically offer  $\geq 97\%$  purity.[3]



[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for compound validation.

## Section 4: Applications in Research and Drug Development

**1,8-Dichloronaphthalene** serves primarily as a useful research chemical and an intermediate in the synthesis of more complex molecules.[1][3] Its significance lies in the rigid naphthalene scaffold and the reactive chlorine atoms, which can be displaced or used in cross-coupling reactions.

- **Building Block for Polycyclic Systems:** It is a precursor for synthesizing larger polycyclic aromatic hydrocarbons (PAHs) or heterocyclic systems. The peri-disposition of the chlorine atoms can be exploited to create strained ring systems or ligands for organometallic chemistry.
- **Material Science:** Chlorinated naphthalenes have been investigated for their dielectric properties and as intermediates in the synthesis of dyes and functional materials.[3]
- **Drug Discovery:** In drug development, the dichloronaphthalene core can be used as a rigid scaffold to which various functional groups are attached. This allows for the systematic exploration of chemical space around a fixed core structure, a key strategy in medicinal chemistry for optimizing ligand-receptor interactions.

## Section 5: Safety, Handling, and Environmental Considerations

Proper handling of **1,8-Dichloronaphthalene** is essential due to its hazardous properties.[1] A thorough risk assessment must be conducted before any experimental work.

GHS Hazard Classification:[5]

- **Acute Toxicity, Oral (H302):** Harmful if swallowed.
- **Skin Corrosion/Irritation (H315):** Causes skin irritation.

- Serious Eye Damage/Eye Irritation (H318): Causes serious eye damage.

#### Handling and Storage Protocol:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[\[12\]](#)
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[\[12\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[\[2\]](#)[\[12\]](#) The product should be stored locked up and out of reach of children.[\[12\]](#)
- Spill Management: In case of a spill, prevent further leakage if safe to do so. Pick up the material and transfer it to properly labeled containers for disposal.[\[12\]](#) Avoid flushing into surface water or sewer systems.

Environmental Impact: **1,8-Dichloronaphthalene** is classified as toxic to aquatic life with long-lasting effects.[\[1\]](#)[\[12\]](#) Its persistence in the environment is a significant concern.[\[1\]](#) Therefore, all waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

## Section 6: Molecular Symmetry

The substitution pattern of **1,8-Dichloronaphthalene** results in a specific molecular symmetry that influences its physical properties, such as polarity and chirality. The molecule belongs to the  $C_{2v}$  point group.[\[13\]](#)

- Symmetry Elements: The key symmetry elements are:
  - A  $C_2$  rotational axis that bisects the C4a-C8a bond and passes through the midpoint of the C2-C3 and C6-C7 bonds.
  - Two vertical mirror planes ( $\sigma_v$ ). One plane contains the  $C_2$  axis and the chlorine atoms, while the other is the plane of the molecule itself.

- Polarity and Chirality: Due to this symmetry, the individual C-Cl bond dipoles do not cancel out, resulting in a net molecular dipole moment, making the molecule polar. The presence of mirror planes means the molecule is achiral (superimposable on its mirror image).

Caption: Principal ( $C_2$ ) axis of rotation in **1,8-Dichloronaphthalene**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 2050-74-0: 1,8-Dichloronaphthalene | CymitQuimica [[cymitquimica.com](http://cymitquimica.com)]
- 2. 1,8-Dichloronaphthalene | lookchem [[lookchem.com](http://lookchem.com)]
- 3. chemscene.com [[chemscene.com](http://chemscene.com)]
- 4. synchem.de [[synchem.de](http://synchem.de)]
- 5. 1,8-Dichloronaphthalene | C<sub>10</sub>H<sub>6</sub>Cl<sub>2</sub> | CID 16311 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 6. Naphthalene, 1,8-dichloro- [[webbook.nist.gov](http://webbook.nist.gov)]
- 7. chembk.com [[chembk.com](http://chembk.com)]
- 8. Cas 2050-74-0,1,8-DICHLORONAPHTHALENE | lookchem [[lookchem.com](http://lookchem.com)]
- 9. Naphthalene, 1,8-dichloro- (CAS 2050-74-0) - Chemical & Physical Properties by Cheméo [[chemeo.com](http://chemeo.com)]
- 10. 1,8-Dichloronaphthalene | LGC Standards [[lgcstandards.com](http://lgcstandards.com)]
- 11. 1,8-DICHLORONAPHTHALENE | 2050-74-0 [[chemicalbook.com](http://chemicalbook.com)]
- 12. lgcstandards.com [[lgcstandards.com](http://lgcstandards.com)]
- 13. brainly.com [[brainly.com](http://brainly.com)]
- To cite this document: BenchChem. [Section 1: Core Identification and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584820#1-8-dichloronaphthalene-cas-number>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)